1-Benzyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-2-one
Description
This compound features a piperazin-2-one core substituted with a benzyl group at position 1 and a 5-methyl-1,2-oxazol-3-ylmethyl group at position 4. Its structure combines aromatic (benzyl) and heterocyclic (oxazole) moieties, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
1-benzyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-13-9-15(17-21-13)11-18-7-8-19(16(20)12-18)10-14-5-3-2-4-6-14/h2-6,9H,7-8,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRDHKFLIKMRFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCN(C(=O)C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-2-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and the piperazine intermediate.
Attachment of the 5-Methyl-1,2-Oxazol-3-ylmethyl Group: This step involves the reaction of the piperazine derivative with 5-methyl-1,2-oxazole-3-carboxaldehyde under reductive amination conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents on the piperazine ring or the oxazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
1-Benzyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Isomers
(a) 1-Benzyl-4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazin-2-one
- Key Difference : The oxazole substituent is at position 4 instead of 3.
- Impact : Positional isomerism affects electronic distribution and steric interactions. The 3-substituted oxazole (target compound) may exhibit stronger π-stacking due to proximity to the methyl group, whereas the 4-substituted isomer (CAS 2549043-15-2) could have altered binding affinity in enzyme pockets .
(b) 4-[(E)-2-(1H-Imidazol-1-yl)diazen-1-yl]-N-(5-Methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide (M10)
- Structure: Shares the 5-methyl-1,2-oxazol-3-yl group but replaces the piperazinone core with a sulfonamide-diazenyl scaffold.
- Activity : Demonstrated strong docking affinity against SARS-CoV-2 Mpro (main protease) with favorable ADMET properties, highlighting the oxazole’s role in target engagement .
(c) 3-Benzylsulfanyl-6-(5-Methyl-1,2-oxazol-3-yl)-1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole
- Structure : Integrates the oxazol-3-yl group into a triazolothiadiazole system.
- Crystallography : The planar triazolothiadiazole core forms face-to-face interactions with the oxazole ring (centroid distance: 3.47 Å), stabilizing columnar packing in the solid state .
Physicochemical and Pharmacokinetic Properties
Biological Activity
1-Benzyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-2-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a benzyl group and a 5-methyl-1,2-oxazole moiety , which contributes to its unique pharmacological profile. Its molecular formula is with a molecular weight of 285.34 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may bind to various receptors or enzymes, thereby altering their activity. The exact pathways and targets are still under investigation but may include:
- Enzyme Inhibition: The compound has shown promise in inhibiting protease activity in certain parasitic infections.
- Receptor Modulation: It may interact with neurotransmitter receptors, influencing neurological pathways.
Antimicrobial Properties
Research has indicated that compounds with oxazole moieties often exhibit antimicrobial properties. For instance, studies on similar compounds have demonstrated effectiveness against various bacterial strains and fungi. The presence of the piperazine structure may enhance these effects by facilitating cell membrane penetration.
Anticancer Activity
This compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines through:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation.
In vitro studies have reported IC50 values suggesting significant cytotoxicity against breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC3) .
Case Studies and Research Findings
Several studies have focused on the biological activity of similar compounds within the same class:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
